molecular formula C19H13ClN4OS B2725478 2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide CAS No. 896678-54-9

2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide

Cat. No.: B2725478
CAS No.: 896678-54-9
M. Wt: 380.85
InChI Key: RPZKUQPIJPOQCM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives.

Preparation Methods

The synthesis of 2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may include optimization of reaction parameters and scaling up the process to produce the compound in larger quantities.

Chemical Reactions Analysis

2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:

Biological Activity

2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a synthetic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cellular pathways. The unique structural features of this compound, including the thiazolo[5,4-b]pyridine core, contribute significantly to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C₁₉H₁₄ClN₃O₂S₂
  • Molecular Weight : 415.9 g/mol
  • CAS Number : 912624-25-0

The compound consists of a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and a nicotinamide group, which enhances its interaction with biological targets.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to engage in various interactions that are crucial for its biological activity. The presence of chlorine and methyl groups is believed to influence its lipophilicity and binding affinity to target proteins.

Anticancer Activity

Research has indicated that thiazolo[5,4-b]pyridine derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell proliferation and survival. In particular:

  • IC50 Values : Some derivatives have demonstrated IC50 values in the nanomolar range against PI3Kα, indicating strong inhibitory potential .

Antifungal Activity

Thiazolo[5,4-b]pyridine derivatives also show promising antifungal activity. In studies involving modified compounds:

  • Compounds with similar structures inhibited ergosterol synthesis in fungi, which is essential for their growth and viability.
  • For example, related compounds achieved significant reductions in ergosterol levels at rates exceeding 80% within 48 hours .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolo derivatives have also been explored. In vivo studies demonstrated that these compounds can reduce inflammation markers significantly:

  • Experimental Models : Compounds were tested using carrageenan-induced paw edema models in rats, showing marked reductions in swelling compared to control groups .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various thiazolo derivatives against cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
Compound AK562 (CML)3.6PI3Kα inhibition
Compound BMCF7 (breast cancer)5.1Apoptosis induction

These results indicate that modifications in the thiazole structure can lead to enhanced anticancer activity.

Case Study 2: Antifungal Mechanism

A comparative study on antifungal activity revealed:

CompoundTarget FungiMIC (μg/mL)
Compound CCandida albicans1.23
Compound DCandida parapsilosis1.85

These compounds exhibited efficacy comparable to established antifungals like ketoconazole .

Properties

IUPAC Name

2-chloro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS/c1-11-10-12(18-24-15-5-3-9-22-19(15)26-18)6-7-14(11)23-17(25)13-4-2-8-21-16(13)20/h2-10H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZKUQPIJPOQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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